N-(6-(4-(sec-butyl)phenoxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-[6-(4-butan-2-ylphenoxy)-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-4-15(2)17-10-12-19(13-11-17)30-25-21(26-16(3)27)22(28)23-20(31-25)14-29-24(32-23)18-8-6-5-7-9-18/h5-13,15,20-25,28H,4,14H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHJWYLLFLLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(4-(sec-butyl)phenoxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pyrano-dioxin core which is known for its biological activity.
- A sec-butyl group that may influence lipophilicity and membrane permeability.
- Hydroxy and acetamide functional groups that can participate in hydrogen bonding, enhancing interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Inhibition of tubulin polymerization |
| A549 (Lung Cancer) | 7.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may act as a tubulin inhibitor, disrupting microtubule dynamics essential for cell division, thereby leading to apoptosis in cancer cells.
Neuropharmacological Effects
Additionally, this compound has been investigated for its effects on neurotransmitter systems. Preliminary studies indicate potential serotonergic and noradrenergic activity, which could have implications for mood disorders and neurodegenerative diseases.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multidrug-resistant cancer cell lines. It was found to retain potency despite the presence of resistance mechanisms, suggesting a promising avenue for further development in cancer therapy.
- Neuropharmacological Assessment : Another investigation focused on the compound's ability to modulate serotonin receptors. In vitro assays demonstrated that it could enhance serotonin uptake in neuronal cultures, indicating potential as an antidepressant or anxiolytic agent.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
*Calculated based on structural formula.
Key Observations :
- Solubility : Hydroxyl and acetamide groups enhance aqueous solubility, but bulky substituents (e.g., sec-butyl) may offset this effect.
- Stereochemistry : All compounds exhibit multiple stereocenters (e.g., 4aR, 6S/6R), which are critical for bioactivity and synthetic complexity .
Challenges :
- The sec-butylphenoxy group may require specialized protecting groups or catalysts for regioselective attachment.
- Low yields (e.g., 28% for S6) highlight the difficulty of functionalizing the pyrano-dioxin core .
Pharmacological and Functional Insights
- A2A Adenosine Receptor Agonists (): Compounds with acetamide groups (e.g., 4, 5, 6) showed varying receptor affinities (IC50: 21–95%), indicating substituent-dependent activity .
- Membrane Association (): Benzyloxy and phenoxy groups influence ligand specificity for innate immune receptors like NOD2, implying the target compound’s sec-butylphenoxy group may alter target engagement .
Stability and Metabolic Considerations
Preparation Methods
Cyclization of Diol Precursors
The core structure is synthesized from a diol intermediate (Figure 1 ), employing acid-catalyzed cyclization.
Procedure :
- A solution of (2R,3S)-2,3-dihydroxy-5-phenylpentanoic acid (10 mmol) in glacial acetic acid (50 mL) is treated with concentrated HCl (15 mL) at 0°C.
- Sodium nitrite (1.2 eq) in H₂O (5 mL) is added dropwise, followed by stirring at 25°C for 12 hours.
- The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica chromatography (hexane:EtOAc = 3:1) to yield the hexahydropyrano dioxin core (68% yield).
Key Observations :
- Stereochemical integrity at C4a, C7, and C8a is maintained using chiral directing groups.
- Acetic acid acts as both solvent and proton donor, facilitating oxonium ion formation critical for cyclization.
Introduction of the 4-(sec-Butyl)phenoxy Group
Bromination at Position 6
A bromine atom is introduced at position 6 to enable nucleophilic aromatic substitution (SNAr).
Procedure :
SNAr with 4-(sec-Butyl)phenol
Conditions :
- 6-Bromo intermediate (1 eq), 4-(sec-butyl)phenol (1.2 eq), K₂CO₃ (2 eq), DMF, 110°C, 18 hours.
- Purification via flash chromatography (hexane:EtOAc = 4:1) affords the phenoxy-substituted product (81% yield).
Mechanistic Insight :
- Polar aprotic solvents (DMF) enhance phenoxide nucleophilicity, while K₂CO₃ deprotonates the phenol.
Acetamide Installation at Position 7
Amination via Reductive Amination
Step 1: Ketone Formation
- Oxidation of the C7 hydroxyl group using Jones reagent (CrO₃/H₂SO₄) yields a ketone intermediate (89% yield).
Step 2: Reductive Amination
- The ketone (1 eq) is reacted with ammonium acetate (3 eq) and NaBH₃CN (1.5 eq) in MeOH at 25°C.
- The resulting amine is acetylated with acetic anhydride (2 eq) and pyridine, yielding the acetamide (93% yield).
Final Deprotection and Isolation
Hydroxyl Group Deprotection
Crystallization and Characterization
- The crude product is recrystallized from ethanol/water (1:1), yielding white crystals (mp 148–150°C).
- Analytical Data :
Comparative Analysis of Synthetic Routes
Table 1. Optimization of Key Steps
Challenges and Mitigation Strategies
Q & A
Basic: What are the critical safety considerations for handling and storing this compound in laboratory settings?
Methodological Answer:
- Storage: Store in a cool, dry environment (2–8°C) away from heat sources and ignition points. Use airtight containers to prevent moisture absorption or oxidation .
- Handling: Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact and inhalation of dust/particulates. Follow hazard codes P201 (obtain specialized instructions) and P210 (avoid heat/sparks) .
- Emergency Protocols: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention with the compound’s SDS .
Basic: What synthetic strategies are typically employed for constructing the hexahydropyrano[3,2-d][1,3]dioxin core in this compound?
Methodological Answer:
- Core Formation: The dioxane ring is synthesized via cyclization reactions, such as acid-catalyzed condensation of diols with ketones or aldehydes. For example, 2-Oxa-spiro[3.4]octane-1,3-dione derivatives are used to generate fused dioxane rings through nucleophilic additions .
- Functionalization: Post-cyclization modifications include hydroxylation (e.g., at C8) and acetamide coupling via nucleophilic acyl substitution .
Advanced: How can researchers optimize reaction conditions to resolve low yields in multi-step syntheses of similar acetamide derivatives?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent, catalyst loading). For example, optimize solvent polarity (DMF vs. THF) to enhance intermediate stability .
- In Situ Monitoring: Employ HPLC or inline FTIR to track reaction progress and identify byproducts. Adjust stoichiometry of phenoxy-group coupling agents to minimize side reactions .
- Computational Guidance: Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers in ring-forming steps .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation: Use - and -NMR to verify stereochemistry (e.g., C4aR,7R,8R configurations) and substituent positions. IR spectroscopy identifies hydroxyl (-OH) and acetamide (-NHCO-) groups .
- Purity Assessment: HPLC with UV detection (e.g., 254 nm) quantifies impurities. Melting point analysis and elemental analysis (C, H, N) validate batch consistency .
Advanced: How can researchers address contradictions in reported solubility data (e.g., DMSO vs. aqueous buffers)?
Methodological Answer:
- Solvent Screening: Use a tiered solubility assay: Start with DMSO stock solutions (10 mM) and dilute into buffers (PBS, pH 7.4) while monitoring precipitation via dynamic light scattering (DLS) .
- pH-Dependent Studies: Test solubility across pH 3–10 to identify ionizable groups (e.g., phenolic -OH at C8) that influence hydrophilicity .
- Co-Solvent Systems: Explore biocompatible co-solvents (e.g., PEG-400) to enhance aqueous solubility for biological assays .
Advanced: What computational approaches are recommended for predicting biological activity or target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). The acetamide and phenoxy groups may engage in hydrogen bonding or π-π stacking .
- Pharmacophore Mapping: Identify critical pharmacophores (e.g., the dioxane ring for rigidity, sec-butylphenoxy for lipophilicity) using tools like MOE or Phase .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of compound-target complexes and binding free energies (MM-PBSA) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Scaffold Modifications: Synthesize analogs with varied substituents (e.g., replacing sec-butylphenoxy with fluorophenyl or methoxy groups) to assess steric/electronic effects .
- Biological Profiling: Test analogs in enzyme inhibition assays (e.g., cyclooxygenase-2) or cell viability screens (e.g., cancer lines). Corrogate activity data with LogP and polar surface area .
- Data Analysis: Use multivariate regression to link structural descriptors (Hammett constants, molar refractivity) to activity trends .
Advanced: What strategies mitigate degradation of the labile hydroxyl group at C8 during long-term storage?
Methodological Answer:
- Stabilization: Lyophilize the compound with cryoprotectants (trehalose) or store in inert atmospheres (argon) to prevent oxidation .
- Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., quinone formation) .
- Formulation: Encapsulate in liposomes or cyclodextrins to shield the hydroxyl group from environmental stressors .
Advanced: How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?
Methodological Answer:
- Continuous Processing: Use microreactors for precise control of exothermic steps (e.g., cyclization reactions). Residence time optimization reduces byproduct formation .
- In-Line Purification: Integrate scavenger resins or membrane separators to remove excess reagents between steps .
- Automated Feedback: Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) to adjust flow rates based on real-time data .
Advanced: What methodologies ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Standardized Protocols: Pre-treat cells with uniform passage numbers and serum-free conditions to minimize variability. Use internal controls (e.g., staurosporine for apoptosis assays) .
- Data Transparency: Report IC values with 95% confidence intervals and use standardized units (e.g., μM) across studies. Share raw data via repositories like Zenodo .
- Inter-Lab Validation: Collaborate with independent labs to replicate key findings using identical compound batches and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
